molecular formula C7H6F3N B1387858 3-(2,2,2-Trifluoroethyl)pyridine CAS No. 1099598-09-0

3-(2,2,2-Trifluoroethyl)pyridine

Cat. No. B1387858
M. Wt: 161.12 g/mol
InChI Key: WOHKQAAAYRSYRR-UHFFFAOYSA-N
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Description

“3-(2,2,2-Trifluoroethyl)pyridine” is a biochemical used for proteomics research . It has a molecular formula of C7H6F3N and a molecular weight of 161.13 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “3-(2,2,2-Trifluoroethyl)pyridine”, is an important topic in the agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “3-(2,2,2-Trifluoroethyl)pyridine” consists of a pyridine ring with a trifluoroethyl group attached to it . The presence of the fluorine atom and the pyridine structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

“3-(2,2,2-Trifluoroethyl)pyridine” has a molecular formula of C7H6F3N and a molecular weight of 161.13 . The presence of a fluorine atom and a pyridine structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

1. Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 3-(2,2,2-Trifluoroethyl)pyridine, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . The specific methods of application or experimental procedures would depend on the specific agrochemical product being used.
  • Results or Outcomes : The use of TFMP derivatives in agrochemicals has helped protect crops from pests, contributing to increased crop yields .

2. Pharmaceutical Industry

  • Summary of Application : TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .

3. Material Science

  • Summary of Application : This compound offers immense potential in fields such as material science. The specific applications in material science are not detailed, but it’s likely that the unique properties of this compound could be leveraged in the development of new materials.

4. Synthesis of Herbicides and Insecticides

  • Summary of Application : Trifluoromethylpyridine derivatives have been used as starting materials for the synthesis of some herbicides and insecticides .
  • Results or Outcomes : The use of these derivatives in the synthesis of herbicides and insecticides has likely contributed to the development of more effective pest control solutions .

5. Direct Fluorination Method

  • Summary of Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years . One of the methods for introducing TFMP groups within the structures of other molecules is the direct fluorination method .
  • Methods of Application : This method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
  • Results or Outcomes : The direct fluorination method allows for the production of a variety of TFMP derivatives, depending on the desired target compound .

6. Building-Block Method

  • Summary of Application : Another method for introducing TFMP groups within the structures of other molecules is the building-block method .
  • Methods of Application : This method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results or Outcomes : The building-block method also allows for the production of a variety of TFMP derivatives, depending on the desired target compound .

Future Directions

Trifluoromethylpyridines, including “3-(2,2,2-Trifluoroethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-(2,2,2-trifluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-7(9,10)4-6-2-1-3-11-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHKQAAAYRSYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653374
Record name 3-(2,2,2-Trifluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethyl)pyridine

CAS RN

1099598-09-0
Record name 3-(2,2,2-Trifluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Kautzky - 2021 - search.proquest.com
In the past decade and a half, photoredox catalysis has emerged as a powerful and widely adopted catalytic platform in the field of organic synthesis. In particular, the merger of …
Number of citations: 0 search.proquest.com

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